molecular formula C13H13N5S B6446438 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2548987-21-7

1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No. B6446438
CAS RN: 2548987-21-7
M. Wt: 271.34 g/mol
InChI Key: VYGNBWSMDIRWKE-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-yl derivatives are a large group of heterocyclic compounds . They have attracted considerable interest in medicinal chemistry due to their remarkable biological properties such as antibacterial , anticancer , antimalarial , and anti-inflammatory activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-yl derivatives can be synthesized through various methods . For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .


Molecular Structure Analysis

The structure of the synthesized compound can be characterized by 1H-, 13C- NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like IR spectroscopy and NMR .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives, a key component of the compound, are known to have remarkable biological properties . They have been associated with diverse biological activities such as anticancer , antibacterial , anti-inflammatory , antiviral , and antimalarial activities .

Mode of Action

Thieno[2,3-d]pyrimidines, a core structure in the compound, are known to interact with various biological targets due to their structural relationship with the purine base . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the diverse biological activities associated with thieno[2,3-d]pyrimidines , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell proliferation, inflammation, viral replication, and malaria parasite lifecycle, among others.

Result of Action

Given the biological activities associated with thieno[2,3-d]pyrimidines , the compound might exert effects at both the molecular and cellular levels. These could potentially include inhibition of cell proliferation in cancer, reduction of inflammation, inhibition of viral replication, and interference with the lifecycle of malaria parasites.

Safety and Hazards

While specific safety and hazard information for “1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some thieno[2,3-d]pyrimidin-4-yl derivatives have shown cytotoxic activity on mammalian cell models .

Future Directions

Thieno[2,3-d]pyrimidin-4-yl derivatives continue to attract considerable interest in medicinal chemistry because of their remarkable biological properties . Future research may focus on the development of effective methods of synthesis and exploration of biological activities among newly synthesized compounds .

properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-4-19-13-11(1)12(15-8-16-13)18-6-10(7-18)5-17-3-2-14-9-17/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGNBWSMDIRWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C3C=CSC3=NC=N2)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

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